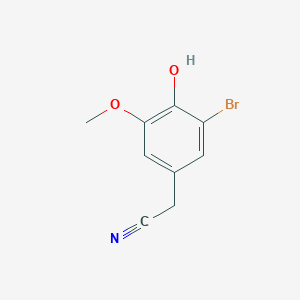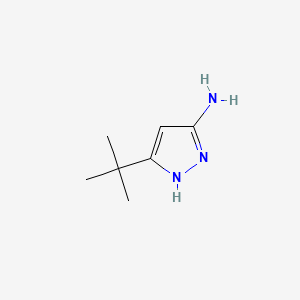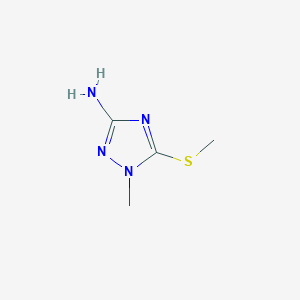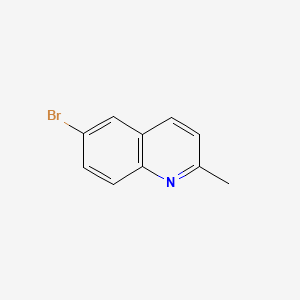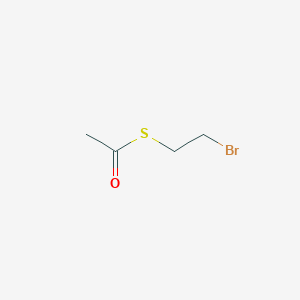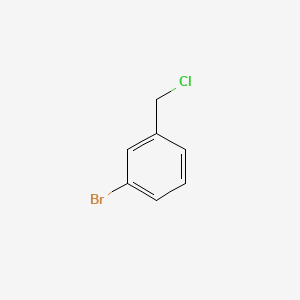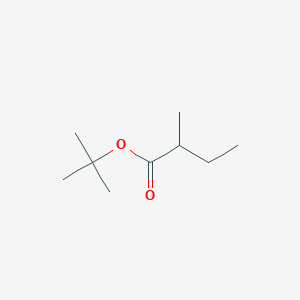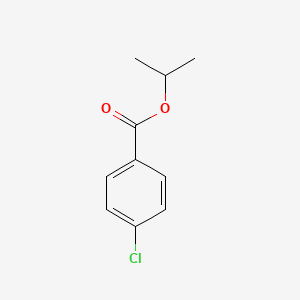
2-(Biphenyl-2-yloxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Biphenyl-2-yloxy)ethanamine, also known as 2-biphenyloxyethanamine, is an organic compound that is used in the synthesis of various drugs and other compounds. Its structure consists of a benzene ring with two phenyl groups attached to an amine group. The compound has a molecular weight of 242.32 g/mol and is soluble in water and ethanol. It is a colorless solid at room temperature and has a melting point of 87-88 °C.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Intermediate Applications :
- A novel synthetic route for a related compound, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, used as a key intermediate in the synthesis of Silodosin, a medication for benign prostatic hyperplasia, has been developed. This process involves several chemical reactions, highlighting its utility in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
DNA Binding and Cytotoxicity Studies :
- Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, have shown promising DNA binding properties and cytotoxicity against cancer cell lines. Such studies are crucial for developing new therapeutic agents (Kumar et al., 2012).
Neurochemical Pharmacology :
- Research on psychoactive substituted N-benzylphenethylamines, including variants of ethanamine compounds, has contributed to understanding their pharmacology, particularly their effects on serotonin receptors. This is relevant for exploring potential therapeutic applications and understanding substance abuse (Eshleman et al., 2018).
Metabolism and Toxicology Studies :
- Studies on the metabolism of similar compounds, such as NBOMe derivatives, by cytochrome P450 enzymes, are essential for understanding their pharmacokinetics and potential toxicological implications (Nielsen et al., 2017).
Chemical Analysis and Detection Techniques :
- Development of high-performance liquid chromatography tandem mass spectrometry methods for detecting and quantifying specific ethanamine derivatives in clinical settings demonstrates the importance of analytical chemistry in monitoring and managing substance exposure (Poklis et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
It is structurally similar to 1-biphenyl-2-ylmethanamine, which targets dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If we consider its structural similarity to 1-biphenyl-2-ylmethanamine, it may interact with its target, dpp-4, leading to changes in the metabolism of incretin hormones .
Pharmacokinetics
A structurally similar compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemische Analyse
Biochemical Properties
2-(Biphenyl-2-yloxy)ethanamine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s structure allows it to bind to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate. Additionally, this compound can interact with neurotransmitter receptors, potentially affecting neurotransmission processes .
Cellular Effects
This compound has been observed to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to changes in gene expression and cellular metabolism. In certain cell types, this compound has been shown to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux of various substrates, leading to changes in metabolite levels. The compound’s interaction with these enzymes can also affect the metabolism of other co-administered drugs, indicating potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cellular membranes easily .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity within these compartments is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
2-(2-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCHQRPPCLSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

